molecular formula C21H20F3N7O3S B1679704 PF-00562271 游离碱 CAS No. 717907-75-0

PF-00562271 游离碱

货号 B1679704
CAS 编号: 717907-75-0
分子量: 507.5 g/mol
InChI 键: MZDKLVOWGIOKTN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-562271, also known as VS-6062 or PF-271, is an orally bioavailable FAK inhibitor and a PYK2 inhibitor with potential antineoplastic and antiangiogenic activities . It has shown promising preclinical data and has been found to exhibit an anti-migration effect on some cancer cells .


Molecular Structure Analysis

The molecular structure of PF-562271 involves a complex arrangement of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. Its exact mass is 507.13 and its molecular weight is 507.492 .


Chemical Reactions Analysis

PF-562271 is a potent, ATP-competitive, reversible inhibitor of FAK and Pyk2 catalytic activity . It inhibits FAK phosphorylation in a dose-dependent manner . PF-562271 treatment significantly inhibits cell adhesion and migration by inhibiting p-FAK expression and decreasing the FA surface area .


Physical And Chemical Properties Analysis

PF-562271 is a solid substance with a molecular weight of 507.492. Its elemental composition includes carbon (49.70%), hydrogen (3.97%), fluorine (11.23%), nitrogen (19.32%), oxygen (9.46%), and sulfur (6.32%) . It has poor solubility in DMSO and water .

科学研究应用

PF-562271 in Cancer Research: PF-562271, also known as PF-00562271 free base or PF-562271 free base, is a compound with several applications in scientific research, particularly in the field of cancer. Below are detailed sections focusing on unique applications of PF-562271 in cancer research.

Tumor Growth Inhibition

PF-562271 has been shown to inhibit tumor growth in various animal models. For instance, oral administration of PF-562271 at 5 mg/kg caused an increase in osteocalcin and cancellous bone, slowing down the growth of tumor cells implanted in the tibia of rats . Similarly, at a dose of 25 mg/kg, it inhibited tumor cell growth and induced apoptosis in mouse models carrying H125 lung xenograft tumors and PC3M-luc-C6 xenografts .

FAK Phosphorylation Inhibition

The compound is effective in inhibiting FAK phosphorylation within tumors in a time- and dose-dependent manner when administered orally at doses less than 33 mg/kg to mice bearing U87 mg tumors .

Cell Adhesion and Migration

PF-562271 treatment significantly inhibited the cell adhesion and migration of SKOV3 and A2780 cells by inhibiting p-FAK expression and decreasing the focal adhesion (FA) surface area .

Colony Formation and Cell Senescence

Additionally, PF-562271 treatment inhibited colony formation and induced cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition .

Antitumor Activity and Pharmacology

PF-562271 has demonstrated antitumor activity in preclinical studies, showing potency in cell-based assays measuring phospho-FAK with an IC50 of 5 nmol/L .

Pharmacokinetics in Cancer Patients

The pharmacokinetics of PF-00562271 have been characterized in patients with non-hematologic malignancies during a first-in-human, dose escalation trial to assess its potential as an anticancer agent .

作用机制

Target of Action

PF-562271 primarily targets the non-receptor tyrosine kinases, Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) . These kinases play crucial roles in various cellular processes, including cell proliferation, migration, morphology, and survival .

Mode of Action

PF-562271 binds to the ATP-binding site of FAK and Pyk2, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This binding inhibits the catalytic activity of FAK and Pyk2, thereby disrupting their signaling pathways .

Biochemical Pathways

The inhibition of FAK and Pyk2 by PF-562271 affects several biochemical pathways. These include the cell cycle, cytoskeleton, angiogenesis, and protein tyrosine kinase pathways . By inhibiting these pathways, PF-562271 can disrupt cell proliferation and migration, and induce cell cycle arrest .

Pharmacokinetics

PF-562271 is readily absorbed, with the maximum serum concentration achieved between 0.5 to 5 hours after administration . The systemic exposure to PF-562271 increases in a dose-dependent manner . The pharmacokinetics of pf-562271 is nonlinear, with more than proportional accumulation observed at steady-state exposure .

Result of Action

The inhibition of FAK and Pyk2 by PF-562271 leads to significant cellular effects. It inhibits cell adhesion and migration, decreases the focal adhesion (FA) surface area, and induces cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition . These effects can lead to the inhibition of tumor growth and metastasis .

Action Environment

The action of PF-562271 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, the physiological state of the cells, and the specific microenvironment within the tumor

属性

IUPAC Name

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N7O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDKLVOWGIOKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471000
Record name PF-562271
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-00562271 free base

CAS RN

717907-75-0
Record name PF-00562271 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717907750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-562271
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-562271
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BX8ZA7UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-00562271 free base
Reactant of Route 2
Reactant of Route 2
PF-00562271 free base
Reactant of Route 3
Reactant of Route 3
PF-00562271 free base
Reactant of Route 4
Reactant of Route 4
PF-00562271 free base
Reactant of Route 5
Reactant of Route 5
PF-00562271 free base
Reactant of Route 6
Reactant of Route 6
PF-00562271 free base

Q & A

Q1: What is the primary mechanism of action of PF-562271?

A1: PF-562271 primarily acts by inhibiting the kinase activity of FAK and Pyk2. [, , ] It binds to the kinase domain of these enzymes, preventing the phosphorylation of downstream signaling molecules. []

Q2: What are the downstream consequences of FAK and Pyk2 inhibition by PF-562271?

A2: Inhibition of FAK and Pyk2 by PF-562271 disrupts multiple downstream signaling pathways, including:

  • FAK/Paxillin axis: PF-562271 disrupts F-actin reorganization by suppressing the FAK/Paxillin axis. []
  • AKT/mTOR pathway: PF-562271 treatment leads to the downregulation of AKT/mTOR activity. [, , ]
  • ERK pathway: Inhibition of FAK by PF-562271 affects the phosphorylation of ERK1/2, suggesting involvement of the FAK-ERK signaling pathway. [, , ]
  • Cell cycle regulation: PF-562271 induces cell cycle arrest, impacting cell proliferation. [, ]
  • Integrin signaling: PF-562271 targets integrin signaling by inhibiting FAK phosphorylation, which mediates integrin signaling pathways. [, ]
  • Inflammatory responses: PF-562271 alleviates endothelial cell damage by lowering cellular oxidative stress levels and reducing inflammatory responses. []

Q3: What is the molecular formula and weight of PF-562271?

A3: The specific molecular formula and weight of PF-562271 are not provided in the research articles provided.

Q4: Is there any spectroscopic data available for PF-562271?

A4: The provided research articles do not include information regarding spectroscopic data for PF-562271.

Q5: How stable is PF-562271 under different conditions?

A5: While specific data on PF-562271 stability isn't detailed in the articles, one study highlights its excellent plasma stability with a half-life greater than 194.8 minutes. [] This suggests potential for in vivo applications, but further research is needed for comprehensive stability profiling.

Q6: Does PF-562271 exhibit any catalytic properties?

A6: PF-562271 functions as a kinase inhibitor, not a catalyst. It binds to the active site of FAK and Pyk2, preventing their catalytic activity. [, , ]

Q7: Have any computational studies been conducted on PF-562271?

A7: Yes, molecular dynamics (MD) simulations and docking studies have been employed to understand the interaction of PF-562271 and its analogs with FAK. [] These computational approaches can provide insights into binding affinities, key interactions, and aid in the design of more potent and selective inhibitors.

Q8: What is known about the SAR of PF-562271 and its analogs?

A8: Studies focusing on thieno[3,2-d]pyrimidine derivatives, structurally related to PF-562271, have explored their SAR. [] These investigations revealed that modifications in this scaffold can significantly impact FAK inhibitory activity, selectivity profiles against other kinases, and ultimately, in vivo efficacy.

Q9: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of PF-562271?

A9: While these aspects are crucial for drug development, the provided research articles primarily focus on the in vitro and in vivo activity and mechanism of action of PF-562271. They do not offer in-depth information on SHE regulations, detailed PK/PD profiles, resistance mechanisms, comprehensive toxicology data, or other aspects listed in points 8 through 26.

Q10: What is the historical context of FAK and Pyk2 as drug targets?

A27: FAK and Pyk2 emerged as attractive targets for cancer therapy due to their roles in tumor cell proliferation, survival, migration, and angiogenesis. [, ] The development of selective and potent inhibitors like PF-562271 represents a significant milestone in this field.

Q11: Are there any cross-disciplinary applications of PF-562271?

A11: Research on PF-562271 highlights its potential in various medical fields beyond oncology, including:

  • Cardiac fibrosis: PF-562271 demonstrated the ability to attenuate cardiac fibrosis in mice models. [] This suggests potential applications in treating cardiac diseases associated with fibrosis.
  • Knee osteoarthritis: Studies indicate that PF-562271 may play a role in improving knee osteoarthritis by modulating the FAK-PI3K signaling pathway. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。